![molecular formula C12H9F3N2O2S B2404661 2-[(3-Methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid CAS No. 886502-96-1](/img/structure/B2404661.png)
2-[(3-Methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(3-Methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid” is a chemical compound with the empirical formula C5H3F3N2O2S . It belongs to the class of heterocyclic building blocks .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethyl ketones (TFMKs), which are valuable synthetic targets in the construction of fluorinated pharmacons . Protodeboronation of pinacol boronic esters is another method that could potentially be used in the synthesis .Molecular Structure Analysis
The molecular weight of this compound is 212.15 . The SMILES string representation of its structure isNc1nc(c(s1)C(O)=O)C(F)(F)F . Chemical Reactions Analysis
The trifluoromethyl group in the compound plays an important role in its reactivity . Trifluoromethyl ketones are often used as synthons in the construction of fluorinated pharmacons .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 232-236 °C (dec.) (lit.) . Its InChI key is NGMYYADEHCNLGO-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Heterocyclic γ-Amino Acids and Protein Structure Mimics
4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), which include compounds like 2-[(3-Methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, are a new class of constrained heterocyclic γ-amino acids. These compounds are valuable in mimicking the secondary structures of proteins such as helices, β-sheets, turns, and β-hairpins. A versatile chemical route for synthesizing these compounds involves cross-Claisen condensations between N-Fmoc-amino acids and sterically hindered 1,1-dimethylallyl acetate, providing a flexible method for introducing a wide variety of lateral chains either on the γ-carbon atom or on the thiazole core of the γ-amino acids (Mathieu et al., 2015).
Synthesis and Biological Activities
Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, including those related to the compound , have been synthesized and evaluated for their fungicidal and antivirus activities. These compounds have shown promising results in preliminary bioassays, with certain compounds exhibiting significant activity against various fungi and the Tobacco Mosaic Virus (TMV) (Li Fengyun et al., 2015).
Antibacterial Properties
Research on derivatives of 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid has demonstrated their potential antibacterial properties. The synthesis process involves reactions with various aromatic aldehydes and further modifications to obtain imide derivatives, which have been supported by FT-IR and UV-Visible spectroscopic data (Zina K. Al Dulaimy et al., 2017).
Structural Studies in Solution and Solid State
ATCs have been analyzed both in solution and in the solid state, revealing well-defined helical structures. This includes studies on 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids and their oligomers, which adopt a 9-helix structure in various solvents and conditions, demonstrating their structural versatility (Mathieu et al., 2013).
Antimicrobial Activities
Compounds synthesized from 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid and primary and secondary amines, which relate to the compound of interest, have been studied for their antimicrobial activities. These include reactions with various nucleophiles to form different heterocyclic compounds, some of which have demonstrated effective antimicrobial activities against Gram-negative and Gram-positive bacteria (El-Sakka et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-methylanilino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2S/c1-6-3-2-4-7(5-6)16-11-17-9(12(13,14)15)8(20-11)10(18)19/h2-5H,1H3,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKWMNAJAJLAOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=C(S2)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

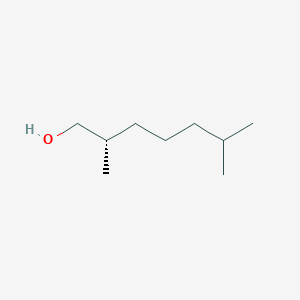
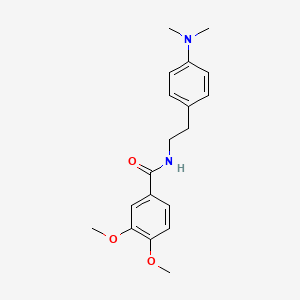
![tert-Butyl (6-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B2404582.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea](/img/structure/B2404583.png)
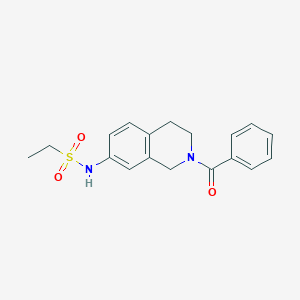
![N-(3-(dimethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2404586.png)
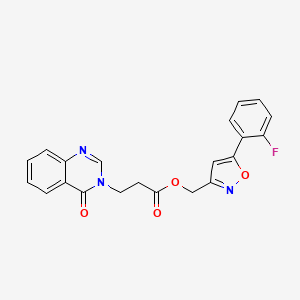
![1-Oxaspiro[2.3]hexane-2-carboxylic acid, ethyl ester](/img/structure/B2404588.png)
![N-(3-cyclopropyl-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2404589.png)
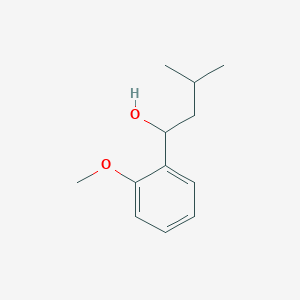

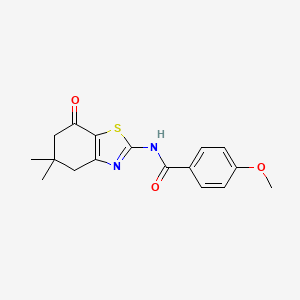
![8-(Ethylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2404599.png)
![N-(4-acetylphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2404600.png)